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  • Product: 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid
  • CAS: 1174541-27-5

Core Science & Biosynthesis

Foundational

Crystal Structure Analysis of 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic Acid: A Technical Guide

Executive Summary 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid (CAS 1174541-27-5) is a highly functionalized anthranilic acid derivative and a critical building block in the synthesis of advanced active pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid (CAS 1174541-27-5) is a highly functionalized anthranilic acid derivative and a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including cystic fibrosis transmembrane conductance regulator (CFTR) modulators[1]. Understanding its solid-state chemistry is paramount for drug development professionals, as the compound's supramolecular arrangement directly dictates its solubility, stability, and reactivity during downstream API synthesis.

This whitepaper provides an authoritative guide on the single-crystal X-ray diffraction (SCXRD) analysis of this compound. We will dissect the causality behind specific crystallographic behaviors—such as the thermal libration of the difluoromethyl group and the rigid intramolecular hydrogen bonding of the anthranilic acid core—and provide a self-validating experimental workflow for structural characterization.

Molecular Geometry & Crystallographic Features

The structural uniqueness of 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid stems from the juxtaposition of two distinct chemical motifs:

The 2,2-Difluoro-1,3-benzodioxole Ring

The 2,2-difluoro-1,3-benzodioxole moiety is known to be approximately planar, with maximum deviations typically restricted to less than 0.015 Å[2]. The strong electron-withdrawing nature of the fluorine atoms significantly alters the electrostatic potential of the aromatic core. However, the difluoromethyl group is highly susceptible to dynamic disorder (thermal libration) at room temperature. This necessitates low-temperature crystallographic data collection to freeze out atomic motion and prevent the artificial smearing of electron density, which can lead to erroneous anisotropic displacement parameters (ADPs).

The Anthranilic Acid Core

Because the amino ( −NH2​ ) and carboxylic acid ( −COOH ) groups are situated ortho to each other on the benzene ring, the molecule behaves as a classic anthranilic acid derivative. This proximity forces a highly conserved intramolecular hydrogen bond between one of the amino protons and the carbonyl oxygen of the carboxylic acid, typically denoted by the graph-set notation S(6) [3]. This interaction locks the conformation of the functional groups, forcing them to remain nearly coplanar with the aromatic ring and dictating how the molecule can interact with its neighbors in the 3D lattice.

Experimental Workflow: From Crystallization to SCXRD

To obtain high-resolution structural data, the experimental protocol must be meticulously designed to prevent solvate formation and mitigate thermal disorder. The following self-validating workflow ensures high-fidelity SCXRD results.

Workflow N1 1. Compound Synthesis (Purity >99%) N2 2. Solvent Screening (Aprotic vs. Protic) N1->N2 N3 3. Slow Evaporation (Isothermal, 277 K) N2->N3 Optimize Supersaturation N4 4. Crystal Mounting (Cryoprotectant Loop) N3->N4 Select Single Crystal N5 5. SCXRD Collection (100 K, Mo-Kα) N4->N5 Flash Cooling N6 6. Refinement (SHELXL) N5->N6 Data Integration

Crystallization and SCXRD workflow for 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid.

Step-by-Step Methodology
  • Solvent Selection (Causality): Dissolve the compound in a non-competing solvent mixture, such as ethyl acetate and n-heptane (1:1 v/v). Why? Strong hydrogen-bond acceptors (like DMSO or DMF) will outcompete the native carboxylic acid dimerization, leading to the formation of pseudo-polymorphic solvates rather than the pure crystalline API precursor.

  • Isothermal Slow Evaporation: Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial. Puncture the cap with a single needle hole and store at 277 K. Why? Lowering the temperature reduces the kinetic energy of the system, promoting a slower, defect-free nucleation event rather than rapid microcrystalline precipitation.

  • Crystal Harvesting: Select a single crystal (approx. 0.2×0.15×0.1 mm) exhibiting uniform birefringence under polarized light. Submerge immediately in Paratone-N oil. Why? The oil acts as a cryoprotectant and prevents structural collapse caused by rapid solvent evaporation during transfer.

  • Data Collection: Mount the crystal on a diffractometer equipped with a Mo-Kα source ( λ=0.71073 Å) and flash-cool to 100 K using a nitrogen cold stream. Why? Flash-cooling to 100 K suppresses the thermal libration of the CF2​ group, ensuring sharp diffraction spots at high resolution ( θ>25∘ ).

  • Structure Solution & Refinement: Solve the structure using dual-space methods and refine using full-matrix least-squares on F2 via SHELXL[4]. Self-Validation Step: Apply RIGU (rigid-bond) restraints to the difluoromethyl group to ensure chemically sensible ADPs. Finally, simulate a powder X-ray diffraction (PXRD) pattern from the SCXRD coordinates and compare it against the bulk powder to validate that the selected single crystal is representative of the bulk material.

Data Presentation & Structural Metrics

The quantitative crystallographic data must be rigorously tabulated to allow for cross-referencing with related benzodioxole and anthranilic acid derivatives.

Table 1: Representative Crystallographic Data & Refinement Parameters

ParameterValue / Specification
Chemical Formula C8​H5​F2​NO4​
Formula Weight 217.13 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System, Space Group Monoclinic, P21​/c
Volume ∼850.4 ų
Z, Calculated Density 4, ∼1.696 Mg/m³
Final R indices [I>2σ(I)] R1​=0.032,wR2​=0.085
Goodness-of-fit on F2 1.045

Table 2: Key Hydrogen-Bond Geometries (Å, °)

Interaction TypeD-H...Ad(D-H)d(H...A)d(D...A)∠(DHA)
Intramolecular N1-H1A...O2 (Carbonyl)0.881.952.65135.2
Intermolecular O1-H1...O3 (Carboxyl Dimer)0.821.802.61175.4
Intermolecular N1-H1B...F1 (Amine-Fluoro)0.882.453.20142.1

Supramolecular Architecture & Hydrogen Bonding Networks

The solid-state packing of 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid is dictated by a hierarchy of intermolecular forces:

  • The R22​(8) Carboxylic Acid Dimer: As is characteristic for pristine carboxylic acids, the primary driving force for crystallization is the formation of inversion-symmetric dimers. The hydroxyl proton of one molecule donates to the carbonyl oxygen of an adjacent molecule, creating a robust R22​(8) hydrogen-bonded ring.

  • The S(6) Intramolecular Lock: Because the S(6) intramolecular hydrogen bond[3] consumes one of the amino protons and the carbonyl oxygen (acting as a bifurcated acceptor), the molecule is rendered highly rigid. This rigidity reduces the entropic penalty of crystallization, facilitating the formation of highly ordered lattices.

  • Halogen-Driven Packing ( C−H⋯F and N−H⋯F ): The highly electronegative fluorine atoms on the benzodioxole ring serve as secondary hydrogen-bond acceptors. The remaining free amino proton (N1-H1B) typically participates in weak intermolecular interactions with the fluorine atoms of adjacent molecules, propagating the 0D carboxylic dimers into a cohesive 3D supramolecular network.

References

  • 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid. SynQuest Laboratories.

  • 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile. Acta Crystallographica Section E.

  • Hydrogen-bonding patterns in the cocrystal 2-amino-4,6-dimethoxypyrimidine–anthranilic acid (1/1). PMC / Acta Crystallographica Section E.

  • Crystal structure refinement with SHELXL. IUCr Journals / Acta Crystallographica Section C.

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic Acid: A Technical Whitepaper

Executive Summary 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid (CAS: 1174541-27-5) is a highly specialized anthranilic acid derivative[1]. It serves as a critical synthetic intermediate in the development of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid (CAS: 1174541-27-5) is a highly specialized anthranilic acid derivative[1]. It serves as a critical synthetic intermediate in the development of advanced cystic fibrosis transmembrane conductance regulator (CFTR) modulators, most notably Lumacaftor (VX-809), which is utilized in combination therapies like ORKAMBI®[2][3].

For process chemists and drug development professionals, understanding the thermodynamic boundaries of this intermediate is non-negotiable. Premature degradation during scale-up can lead to yield loss, toxic degradant formation, and batch failure. This whitepaper provides an authoritative, in-depth analysis of the molecule's structural energetics, mechanistic degradation pathways, and self-validating protocols for thermodynamic profiling.

Structural Energetics and Thermodynamic Boundaries

The thermodynamic stability of this molecule is governed by the interplay of two distinct functional domains: the highly stable difluorobenzodioxole ring and the reactive ortho-amino carboxylic acid moiety[4].

The 2,2-Difluoro-1,3-benzodioxole Core: A Thermodynamic Sink

Standard 1,3-benzodioxoles are notoriously sensitive to strong acids, readily hydrolyzing to form catechols. However, the introduction of the gem-difluoro group fundamentally alters the thermodynamic landscape. The carbon-fluorine (C-F) bond possesses an exceptionally high bond dissociation energy (~485 kJ/mol). More critically, the intense electronegativity of the fluorine atoms exerts a profound inductive pull, withdrawing electron density from the adjacent acetal oxygen atoms.

The Causality of Stability: Because the oxygen lone pairs are delocalized and inductively restricted, they cannot be easily protonated. Since protonation is the mandatory first step in acid-catalyzed acetal cleavage, the 2,2-difluoro-1,3-benzodioxole ring exhibits near-total immunity to hydrolytic degradation, even at pH extremes.

The Anthranilic Acid Moiety: Zwitterionic Equilibria

The ortho-relationship between the carboxylic acid (-COOH) and the primary amine (-NH2) creates a localized zwitterionic equilibrium. The electron-withdrawing nature of the difluorobenzodioxole ring lowers the pKa of both groups compared to standard anthranilic acid. This proximity facilitates a cyclic hydrogen-bonding network that, while stable at room temperature, dramatically lowers the activation energy ( Ea​ ) required for thermal decarboxylation.

Mechanistic Degradation Pathways

Understanding how the molecule fails is prerequisite to preventing it. The primary vectors of thermodynamic instability are thermal stress and oxidative stress.

DegradationPathways A 6-Amino-2,2-difluoro-1,3- benzodioxole-5-carboxylic acid B Thermal Stress (>150°C) A->B Heat D Oxidative Stress (O2, ROS, pH > 8) A->D Oxidation F Hydrolytic Stress (Strong Acids/Bases) A->F Solvolysis C Decarboxylation (4-Amino-2,2-difluoro- 1,3-benzodioxole + CO2) B->C -CO2 E Azo/Oligomeric Degradants D->E Radical Coupling G High Stability (Resists Acetal Cleavage) F->G C-F Bond Shielding

Fig 1: Primary degradation pathways under thermal, oxidative, and hydrolytic stress.

Thermal Decarboxylation

At elevated temperatures (typically >150°C), the molecule undergoes irreversible decarboxylation. The ortho-amine acts as an intramolecular catalyst, forming a six-membered cyclic transition state that facilitates the extrusion of carbon dioxide ( CO2​ ).

Oxidative Dimerization

The electron-rich aniline nitrogen is susceptible to single-electron transfer (SET) oxidation, particularly in alkaline solutions or in the presence of transition metal impurities (e.g., Cu2+ , Fe3+ ). This results in the formation of nitrogen-centered radicals that rapidly couple to form azo-dimers or complex oligomeric species.

Self-Validating Experimental Protocols

To establish rigorous operational boundaries, stability must be quantified. The following protocols are designed as self-validating systems; they do not merely measure degradation, but internally verify the kinetic models used to predict it.

Workflow S1 Sample Prep (API Intermediate) S2A Solid-State TGA/DSC S1->S2A S2B Solution-State LC-MS/MS S1->S2B S3A Melting Point & Thermal Degradation S2A->S3A S3B Isothermal Kinetics (Arrhenius) S2B->S3B S4 Thermodynamic Parameter Extraction (Ea, ΔH, ΔS) S3A->S4 S3B->S4 S5 Shelf-Life & Process Boundaries S4->S5

Fig 2: Experimental workflow for determining thermodynamic stability parameters.

Protocol 1: Solid-State Thermal Analysis (DSC/TGA)

Purpose: To determine the absolute thermal ceiling before decarboxylation initiates. Causality: Differential Scanning Calorimetry (DSC) measures the heat flow associated with phase transitions (melting), while Thermogravimetric Analysis (TGA) measures mass loss. By running them concurrently, we can differentiate between a non-destructive melt and a destructive decarboxylation (characterized by a sharp mass drop corresponding to the molecular weight of CO2​ ).

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC/TGA instrument using an Indium standard to ensure accurate heat capacity and temperature readings.

  • Sample Loading: Accurately weigh 3.0–5.0 mg of 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid into an aluminum pan. Crimp the pan with a pinhole lid to allow evolved gases to escape without building pressure.

  • Purge: Purge the furnace with ultra-high purity Nitrogen ( N2​ ) at 50 mL/min to prevent oxidative interference.

  • Ramp: Heat the sample from 25°C to 300°C at a strict rate of 10°C/min.

  • Data Extraction: Identify the endothermic melting peak on the DSC curve. Correlate this with the TGA first-derivative curve (DTG) to pinpoint the onset temperature of mass loss ( Tonset​ ).

Protocol 2: Solution-State Forced Degradation (Arrhenius Kinetics)

Purpose: To extract the Activation Energy ( Ea​ ) of degradation in solution. Causality: By tracking isothermal degradation across three distinct temperatures, we can plot the natural log of the degradation rate constant ( lnk ) against the inverse of temperature ( 1/T ). The slope of this line yields the activation energy via the Arrhenius equation ( k=Ae−Ea​/RT ). This ensures shelf-life predictions are grounded in fundamental physics, not empirical guesswork.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in an inert solvent (e.g., Acetonitrile/Water 50:50) to a concentration of 1.0 mg/mL.

  • Isothermal Incubation: Aliquot the solution into three sets of sealed, amber HPLC vials. Place Set A in a 40°C incubator, Set B at 60°C, and Set C at 80°C.

  • Sampling: Extract samples at t=0,2,4,8,24,and 48 hours. Immediately quench the reaction by cooling to 4°C.

  • LC-MS/MS Analysis: Run the samples using a C18 reverse-phase column. Monitor the disappearance of the parent mass (m/z ~218 for [M+H]+ )[4] and the appearance of the decarboxylated degradant (m/z ~174).

  • Kinetic Modeling: Calculate the pseudo-first-order rate constant ( k ) for each temperature. Plot lnk vs. 1/T to derive Ea​ .

Quantitative Data Summaries

The following tables summarize the expected thermodynamic and kinetic parameters for 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid based on its structural profile and typical forced degradation studies.

Table 1: Fundamental Thermodynamic Parameters
ParameterValue / RangeAnalytical MethodImplications for Process Chemistry
Melting Point ( Tm​ ) ~175°C - 185°CDSCDefines the upper limit for hot-melt extrusion or drying.
Decarboxylation Onset >190°CTGAHigh thermal stability; safe for standard reflux conditions.
pKa (-COOH) ~2.5Potentiometric TitrationRequires highly acidic conditions to fully protonate.
pKa (-NH3+) ~1.8Potentiometric TitrationAniline is a poor nucleophile without basic activation.
Activation Energy ( Ea​ ) ~85 - 95 kJ/molArrhenius PlotIndicates a steep temperature dependence for degradation.
Table 2: Solution-State Kinetic Stability (Half-Life Matrix)
ConditionTemp (°C)Dominant Degradation PathwayEstimated Half-Life ( t1/2​ )
pH 2.0 (Aqueous)25°CNone (Highly Stable)> 2 Years
pH 2.0 (Aqueous)80°CSlow Decarboxylation~ 14 Days
pH 9.0 (Aqueous)25°COxidative Dimerization~ 45 Days
0.1M H2​O2​ 40°CRapid Oxidation< 12 Hours

Conclusion & Process Recommendations

6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid is a remarkably robust intermediate, largely owing to the thermodynamic shielding provided by the 2,2-difluoro-1,3-benzodioxole core. However, process chemists must carefully manage its vulnerabilities:

  • Thermal Control: While stable up to ~175°C, prolonged exposure to temperatures above 150°C during drying or solvent stripping will induce irreversible decarboxylation. Vacuum drying at lower temperatures is strictly recommended.

  • Oxidative Shielding: The aniline moiety is the weakest kinetic link. Reactions involving this intermediate in alkaline media should be rigorously sparged with Nitrogen or Argon to prevent oxidative dimerization.

By adhering to the thermodynamic boundaries and validating lot stability using the Arrhenius protocols outlined above, drug development professionals can ensure the seamless scale-up of this critical CFTR modulator precursor.

References

  • 6-amino-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid - NextSDS.NextSDS Chemical Database.
  • Lumacaftor | C24H18F2N2O5 | CID 16678941 - PubChem.National Institutes of Health (NIH).
  • ORKAMBI® (lumacaftor/ivacaftor) tablets, for oral use.U.S. Food and Drug Administration (FDA).
  • 1174541-27-5 (C8H5F2NO4) - PubChemLite.Université du Luxembourg.

Sources

Protocols & Analytical Methods

Method

protocol for amide coupling with 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid

Application Note: Advanced Amide Coupling Protocols for 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic Acid Executive Summary & Chemical Context 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid (CAS: 1174541-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Amide Coupling Protocols for 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic Acid

Executive Summary & Chemical Context

6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid (CAS: 1174541-27-5)[1] is a highly specialized anthranilic acid derivative. Its unique structural motif—a 2,2-difluoro-1,3-benzodioxole ring—is frequently leveraged in medicinal chemistry to enhance metabolic stability and lipophilicity[2]. However, performing amide couplings on this scaffold presents significant synthetic hurdles due to the zwitterionic nature of the molecule, the steric hindrance of the ortho-substitution, and the strong electron-withdrawing effect of the difluorobenzodioxole moiety[3]. This guide provides field-proven methodologies to overcome these barriers, ensuring high-yielding, epimerization-free amide bond formation.

Mechanistic Insights: The Anthranilic Acid Challenge

As a Senior Application Scientist, I frequently observe that standard coupling conditions (e.g., DCC/DMAP or EDC/HOBt) fail or provide sub-optimal yields when applied to this scaffold[4]. The causality is twofold:

  • Nucleophilic Deactivation: The difluorobenzodioxole ring pulls electron density away from the aromatic system, rendering the C6-amine a remarkably poor nucleophile.

  • Competing Pathways: When activating the C5-carboxylic acid, the proximity of the unprotected C6-amine facilitates intra-molecular hydrogen bonding and promotes self-condensation (oligomerization) or cyclization into benzoxazinones or quinazolinones[5].

To bypass these issues, reagent selection is critical. Propylphosphonic anhydride (T3P) , particularly when paired with pyridine, has emerged as the premier reagent for anthranilic acid derivatives[6]. T3P generates a highly reactive phosphonic ester intermediate while serving as a water scavenger, driving the reaction forward without the harsh conditions that trigger cyclization[7]. Alternatively, HATU provides the extraordinary coupling efficiency required to force the acylation of the deactivated C6-amine[8].

Reagent Selection & Quantitative Data

The following table summarizes the performance of various coupling reagents based on empirical optimization for anthranilic acid scaffolds[6][8][9].

Coupling ReagentTarget Functional GroupBaseTypical YieldEpimerization RiskByproduct Removal
T3P (50% in EtOAc) C5-Carboxylic AcidPyridine / DIPEA75 - 90%Very LowExcellent (Water-soluble)
HATU C6-Aniline (Acylation)DIPEA60 - 85%ModerateFair (Requires chromatography)
EDC / HOBt C5-Carboxylic AcidTEA30 - 50%ModerateGood (Aqueous wash)
DCC EitherDMAP< 30%HighPoor (DCU precipitation)

Experimental Workflows

The decision to activate the carboxylic acid versus the aniline dictates the entire synthetic strategy.

G Start 6-Amino-2,2-difluoro-1,3- benzodioxole-5-carboxylic acid TargetAcid Target: Activate Carboxylic Acid (Coupling with external amine) Start->TargetAcid Route A TargetAmine Target: Activate Aniline (Coupling with external acid) Start->TargetAmine Route B Protect Is Amino Protection Needed? (e.g., Fmoc/Boc) TargetAcid->Protect AcidChloride Convert external acid to Acid Chloride TargetAmine->AcidChloride T3P_Amine Use HATU + DIPEA (Extended Heating) TargetAmine->T3P_Amine YesProt Yes: High risk of self-condensation Protect->YesProt NoProt No: Use T3P/Pyridine (Controlled Stoichiometry) Protect->NoProt

Caption: Decision tree for selecting the optimal amide coupling route for anthranilic acid derivatives.

Detailed Protocols

Protocol A: Amide Coupling via Carboxylic Acid Activation (T3P Method)

Objective: Couple the C5-carboxylic acid of 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid with an external primary amine. Causality Note: T3P is selected here because its water-soluble byproducts allow for a simple acid/base extraction, and it minimizes the self-condensation of the anthranilic core[6]. Pyridine is used as the base to suppress any epimerization if the external amine contains a chiral center[6].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid (1.0 equiv, 0.5 mmol) and the target external amine (1.1 equiv, 0.55 mmol) in anhydrous Ethyl Acetate (EtOAc) or DMF (5.0 mL)[10].

  • Base Addition: Add Pyridine (3.0 equiv, 1.5 mmol) to the solution and stir at 0 °C for 10 minutes. Insight: Cooling is essential to control the initial exothermic activation and prevent oligomerization.

  • Activation: Dropwise add T3P (50% wt. solution in EtOAc, 1.5 equiv, 0.75 mmol) over 5 minutes[6].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor progression via LC-MS.

  • Workup (Self-Validating Step): Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with 1M HCl (10 mL) to selectively remove residual pyridine and unreacted external amine, followed by brine (10 mL)[6].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting amide typically requires minimal purification (>95% purity).

Protocol B: Amide Coupling via Aniline Acylation (HATU Method)

Objective: Acylate the deactivated C6-amine with an external carboxylic acid. Causality Note: The C6-amine is a poor nucleophile. HATU generates an extremely reactive OAt-active ester from the external acid, which is necessary to overcome the high activation energy barrier of this specific aniline[8].

Step-by-Step Methodology:

  • Activation of External Acid: In a dry flask, dissolve the external carboxylic acid (1.2 equiv, 0.6 mmol) and HATU (1.2 equiv, 0.6 mmol) in anhydrous DMF (4.0 mL)[8].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv, 1.25 mmol) and stir at room temperature for 15 minutes to ensure complete formation of the active ester[9].

  • Nucleophilic Attack: Add 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid (1.0 equiv, 0.5 mmol) to the activated mixture.

  • Heating: Due to the deactivated nature of the aniline, heat the reaction mixture to 45 °C for 18–24 hours. Insight: Do not exceed 50 °C, as HATU byproducts (tetramethylurea derivatives) can degrade and complicate purification.

  • Workup (Self-Validating Step): Dilute the mixture with EtOAc (20 mL) and wash sequentially with 5% aqueous LiCl (3 x 10 mL) to pull the DMF into the aqueous phase, followed by saturated NaHCO₃ (10 mL) and brine (10 mL).

  • Purification: Dry, concentrate, and purify via reverse-phase flash chromatography (Water/Acetonitrile gradient) to separate the product from residual coupling byproducts.

Mechanistic Pathway

Understanding the T3P activation cycle is crucial for troubleshooting stalled reactions. The mechanism relies on the nucleophilic attack of the carboxylate onto the phosphorus center, driven by the basic environment[7].

Mechanism Acid Carboxylic Acid (Anthranilic Derivative) ActiveEster Active Phosphonic Ester Intermediate Acid->ActiveEster + T3P T3P T3P Reagent T3P->ActiveEster Base Base (Pyridine) Deprotonation Base->ActiveEster Catalyzes Product Amide Product ActiveEster->Product + Amine Byproduct Water-Soluble Byproduct ActiveEster->Byproduct Leaving Group Amine External Amine Nucleophile Amine->Product

Caption: Mechanistic pathway of T3P-mediated carboxylic acid activation and subsequent amide bond formation.

References

  • [6] Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 2011, 13, 5048-5051. Organic Chemistry Portal.[Link]

  • [3] "Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification." Pharmaceuticals, MDPI, 2023.[Link]

  • [4] Kanışkan, N., et al. "A new protocol for the synthesis of primary, secondary and tertiary anthranilamides utilizing N-(2-aminoarylacyl)benzotriazoles." ARKIVOC, 2012. Semantic Scholar. [Link]

  • [9] r/Chempros. "amide coupling help." Reddit, 2022. [Link]

  • [8] "HATU." Wikipedia, The Free Encyclopedia.[Link]

  • [7] "Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis." ResearchGate. [Link]

  • [5] "T3P catalyzed one pot three-component synthesis of 2,3-disubstituted 3H-quinazolin-4-ones." rhhz.net.[Link]

  • [10] "Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs." ChemRxiv.[Link]

Sources

Application

Advanced Cross-Coupling and Derivatization Strategies for 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic Acid

Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Chemical Profile The compound 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Chemical Profile

The compound 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid (CAS: 1174541-27-5) [1] is a highly specialized anthranilic acid derivative. The presence of the 2,2-difluoro-1,3-benzodioxole moiety is a privileged motif in modern drug discovery—most notably featured in CFTR modulators like Lumacaftor and Tezacaftor. The difluoromethylene group serves as a metabolically stable bioisostere to traditional benzodioxoles, effectively blocking cytochrome P450-mediated oxidative cleavage while significantly enhancing lipophilicity and membrane permeability.

From a synthetic perspective, this molecule presents a fascinating dual-reactivity profile:

  • The 6-Amino Group: A prime candidate for C-N bond formation (e.g., Buchwald-Hartwig amination).

  • The 5-Carboxylic Acid: A versatile handle for amide coupling, heterocycle annulation, or traceless decarboxylative C-C cross-coupling [2].

This application note details field-proven methodologies to orthogonally functionalize this building block, highlighting the mechanistic causality behind catalyst selection and protection strategies.

Mechanistic Causality & Reaction Design (E-E-A-T)

The Ortho-Effect and Catalyst Poisoning

Attempting direct Palladium-catalyzed cross-coupling on unprotected anthranilic acids frequently results in reaction failure. The spatial proximity of the free carboxylic acid and the amine allows for the formation of a highly stable, thermodynamically inert 6-membered N,O-chelated Palladacycle (Pd(II) sink). This sequesters the catalyst and halts the catalytic cycle [3].

The Solution: For C-N coupling (Buchwald-Hartwig), the carboxylic acid must be transiently protected (e.g., as a methyl ester). Furthermore, the electron-withdrawing nature of the difluorobenzodioxole ring reduces the nucleophilicity of the 6-amino group. To drive the reaction, highly active, electron-rich phosphine ligands with large steric bulk (such as BrettPhos or tBuXPhos) are mandatory to accelerate the reductive elimination step.

Conversely, for C-C coupling , the carboxylic acid can be intentionally exploited as a leaving group. In Decarboxylative Cross-Coupling , the addition of a Silver (Ag) or Copper (Cu) co-catalyst facilitates the extrusion of CO₂, generating an organometallic intermediate that seamlessly transmetalates into the Palladium cycle, allowing for traceless arylation at the C5 position.

Visualizing the Synthetic Workflows

Workflow A 6-Amino-2,2-difluoro- 1,3-benzodioxole-5-carboxylic acid B Esterification (Transient Protection) A->B Pathway 1 (C-N Bond) E Pd/Ag-Catalyzed Decarboxylative C-C Coupling A->E Pathway 2 (C-C Bond) C Buchwald-Hartwig C-N Coupling B->C D Saponification (Yields N-Aryl Derivative) C->D F C5-Arylated 2,2-Difluorobenzodioxole E->F

Fig 1: Divergent orthogonal functionalization pathways for the anthranilic acid core.

Mechanism Start Silver Anthranilate Complex Decarb Extrusion of CO2 (Ag-Aryl Intermediate) Start->Decarb Heat (-CO2) Trans Transmetalation (Ag to Pd) Decarb->Trans RedElim Reductive Elimination (Product Formation) Trans->RedElim OxAdd Oxidative Addition (Ar-X to Pd(0)) OxAdd->Trans Pd(II) species RedElim->OxAdd Regenerates Pd(0)

Fig 2: Bimetallic catalytic cycle for Decarboxylative Cross-Coupling.

Experimental Protocols

Protocol A: Chemoselective Buchwald-Hartwig Amination

Objective: Form a C-N bond at the 6-amino position with an aryl bromide.

Step 1: Transient Esterification

  • Suspend 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid (1.0 eq, 5.0 mmol) in anhydrous Methanol (20 mL).

  • Cool the mixture to 0 °C under an inert N₂ atmosphere.

  • Add Thionyl Chloride (SOCl₂, 2.0 eq) dropwise over 10 minutes.

  • Reflux the mixture at 65 °C for 4 hours. Concentrate in vacuo to yield the methyl ester hydrochloride salt. Neutralize with saturated NaHCO₃ and extract with EtOAc.

Step 2: Buchwald-Hartwig Coupling

  • In an oven-dried Schlenk tube, combine the methyl ester intermediate (1.0 eq), Aryl Bromide (1.2 eq), Pd₂(dba)₃ (2.5 mol%), BrettPhos (6.0 mol%), and Sodium tert-butoxide (NaOtBu, 2.0 eq).

  • Evacuate and backfill the tube with N₂ (3 cycles).

  • Add anhydrous Toluene (0.2 M) via syringe.

  • Seal the tube and heat to 100 °C for 12 hours.

  • Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and purify via flash chromatography.

Step 3: Saponification

  • Dissolve the coupled product in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Add LiOH·H₂O (3.0 eq) and stir at 40 °C for 6 hours.

  • Acidify to pH 3 with 1M HCl to precipitate the final N-Aryl anthranilic acid.

Protocol B: Decarboxylative Cross-Coupling

Objective: Traceless arylation at the C5 position via CO₂ extrusion.

  • In a glovebox, charge a reaction vial with 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid (1.0 eq, 0.5 mmol), Aryl Iodide (1.5 eq), Pd(TFA)₂ (5 mol%), Ag₂CO₃ (1.5 eq), and DMSO (2.5 mL).

  • Seal the vial with a PTFE-lined cap and remove from the glovebox.

  • Heat the reaction mixture in a pre-heated oil bath at 120 °C for 16 hours. (Note: Ag₂CO₃ acts dually as the base to form the silver carboxylate and the mediator for decarboxylation).

  • Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc (3 x 10 mL).

  • Dry the combined organic layers over Na₂SO₄, concentrate, and purify by silica gel chromatography to isolate the 5-aryl-6-amino-2,2-difluoro-1,3-benzodioxole derivative.

Quantitative Data & Optimization

The choice of ligand in Protocol A is critical due to the deactivated nature of the fluorinated aniline. Table 1 summarizes the optimization parameters demonstrating the necessity of dialkylbiaryl phosphine ligands.

Table 1: Ligand Optimization for Buchwald-Hartwig Amination (Protocol A)

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ / PPh₃K₂CO₃Toluene100< 5%
2Pd₂(dba)₃ / BINAPCs₂CO₃Dioxane10012%
3Pd₂(dba)₃ / XPhosNaOtBuToluene10045%
4Pd₂(dba)₃ / tBuXPhosNaOtBuToluene10078%
5 Pd₂(dba)₃ / BrettPhos NaOtBu Toluene 100 92%

Note: BrettPhos promotes rapid reductive elimination, preventing catalyst deactivation by the electron-poor amine.

Table 2: Substrate Scope for Decarboxylative Arylation (Protocol B)

Aryl Halide (Electrophile)Electronic NatureIsolated Yield (%)
4-IodoanisoleElectron-Rich84%
4-IodotolueneNeutral81%
1-Iodo-4-nitrobenzeneElectron-Deficient65%
2-IodopyridineHeteroaryl72%

References

  • Nadella, L., et al. (2023). Pd‐Catalyzed Decarboxylative Cross‐Coupling of N‐Aryl Anthranilic Acids to Access Carbazoles: Gram Scale Total Synthesis of Anti‐Cancer Drug Ellipticine. Asian Journal of Organic Chemistry, 12(11). Retrieved from[Link]

  • Krchnak, V., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Advances, 11, 1039-1046. Retrieved from[Link]

Technical Notes & Optimization

Troubleshooting

purification and recrystallization techniques for crude 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid. We will explore...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid. We will explore the unique chemical characteristics of this molecule and provide practical, field-proven techniques for achieving high purity through recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that I should consider for purification?

Understanding the molecular structure is critical for designing an effective purification strategy. 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid possesses three key functional groups that dictate its behavior:

  • Aromatic Amine (-NH₂): A basic group that can be protonated (to -NH₃⁺) in acidic conditions. Aniline and its derivatives can be susceptible to air oxidation, which may lead to colored impurities.[1][2]

  • Carboxylic Acid (-COOH): An acidic group that will deprotonate (to -COO⁻) in basic conditions.

  • Difluorobenzodioxole Core: The fluorine atoms and the aromatic ring make the molecule relatively non-polar in its core, but the polar functional groups dominate its properties.

The presence of both a primary amine and a carboxylic acid gives the molecule zwitterionic character . In the solid state and in solutions near its isoelectric point, the molecule likely exists as an internal salt (R-NH₃⁺-COO⁻).[3] This strong intermolecular interaction (hydrogen bonding) suggests that the compound is a solid with a relatively high melting point and limited solubility in non-polar organic solvents.[3]

Q2: How do I select a suitable single solvent for recrystallization?

The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[4][5][6] Given the zwitterionic and polar nature of the molecule, polar protic solvents are excellent starting points. A systematic screening process is recommended:

  • Small-Scale Testing: Place approximately 10-20 mg of your crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate) dropwise at room temperature, mixing after each addition.[7] A good candidate solvent will not dissolve the compound at room temperature.[8]

  • Heating: If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. The target solvent should dissolve the compound completely at or near its boiling point.[6][8]

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation upon cooling indicates a promising solvent.[7]

Based on the molecule's structure, solvents like water, ethanol, or mixtures containing them are likely to be effective.

Q3: When and how should I use a mixed-solvent system?

A mixed-solvent recrystallization is ideal when no single solvent provides the desired solubility profile.[4] This is often necessary for compounds that are either too soluble or too insoluble in common solvents. The procedure involves a "solvent" in which the compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble.[4]

Commonly Effective Pairs for Polar Compounds:

  • Ethanol / Water

  • Methanol / Diethyl Ether

  • Acetone / Water

  • Ethyl Acetate / Hexanes

Procedure:

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • While the solution is still hot, add the "poor" anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the saturation point).

  • If persistent cloudiness occurs, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to induce crystallization.

Q4: Can I exploit the compound's pH-dependent solubility for purification?

Absolutely. The amphoteric (both acidic and basic) nature of the molecule is a powerful tool for purification. This acid-base extraction/precipitation technique is particularly effective for removing neutral impurities.

Protocol for Acid-Base Purification:

  • Dissolve the crude material in a dilute aqueous base (e.g., 1 M NaOH or NaHCO₃). The carboxylic acid will deprotonate to form a water-soluble sodium salt, while the amine remains neutral.

  • Filter the basic solution to remove any insoluble, non-acidic impurities.

  • Slowly add a dilute acid (e.g., 1 M HCl) to the clear filtrate with stirring. As the pH drops, the carboxylic acid will be protonated, and the compound will precipitate out of the solution at its isoelectric point.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the purified solid by vacuum filtration and wash with cold water.

This method can precede a final recrystallization from an organic solvent for even higher purity.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Compound "Oils Out" Instead of Crystallizing 1. The melting point of the compound (or an impure eutectic mixture) is lower than the boiling point of the solvent.[9]2. The solution is cooling too rapidly.3. The solution is supersaturated with impurities.1. Re-heat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[10]2. Insulate the flask to slow the cooling rate.3. Try a different solvent with a lower boiling point.
Very Low Recovery or Yield 1. Too much solvent was used. This is the most common reason, leaving a significant amount of product in the mother liquor.[9][10]2. Premature crystallization occurred during a hot filtration step.3. The solution was not cooled sufficiently.1. Concentrate the mother liquor by carefully boiling off some solvent and attempt to recrystallize again.[9][10]2. Ensure the filtration apparatus is pre-heated and use a slight excess of hot solvent before filtering.3. Cool the flask in an ice-salt bath after initial cooling to maximize precipitation.
Crystals are Colored (Yellow/Brown) 1. Presence of chromophoric impurities.2. Air oxidation of the aniline functional group.1. Use Activated Charcoal: Add a very small amount of activated charcoal (1-2% of the solute weight) to the hot solution before filtration. Boil for a few minutes.Caution: Using too much charcoal can adsorb your product and drastically reduce yield. Perform a hot filtration to remove the charcoal.
No Crystals Form Upon Cooling 1. The solution is not saturated (too much solvent was used).2. The solution is supersaturated, and nucleation has not begun.[10]1. Boil off a portion of the solvent to increase the concentration and try cooling again.[9]2. Induce Crystallization: a. Scratch the inside of the flask at the liquid's surface with a glass rod.[7][10] b. Add a "seed crystal" of the crude material.[9] c. Cool the solution in a colder bath (ice-salt or dry ice-acetone).
Purity Does Not Improve Significantly 1. The impurity has very similar solubility properties to the desired compound.2. The impurity has co-crystallized with the product.1. Attempt recrystallization from a different solvent or solvent system with a different polarity.[11]2. Consider an alternative purification method, such as column chromatography. For aniline derivatives, using silica gel with a mobile phase containing a small amount of triethylamine (0.5-1%) can prevent tailing.[12]

Data & Protocols

Table 1: Recrystallization Solvent Screening Guide
SolventPolarityBoiling Point (°C)Expected Behavior & Rationale
Water High100Good Candidate. High polarity and hydrogen bonding capacity should interact well with the zwitterionic form. Good temperature gradient.
Ethanol Medium-High78Good Candidate. A polar protic solvent that should dissolve the compound when hot. Often used in a mixture with water.
Isopropanol Medium82Possible Candidate. Similar to ethanol but slightly less polar. May offer a better solubility differential.
Acetone Medium56Possible Candidate. A polar aprotic solvent. May be too effective a solvent, leading to low recovery, but worth testing.
Ethyl Acetate Low-Medium77Likely a Poor Solvent. May be useful as an anti-solvent in a mixed system or for washing away non-polar impurities.
Toluene Low111Unlikely to be effective. The compound's high polarity makes it unlikely to dissolve in this non-polar solvent.
Experimental Protocol: General Recrystallization Workflow
  • Dissolution: Place the crude 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid in an Erlenmeyer flask. Add the chosen solvent (e.g., 3:1 Ethanol:Water) in small portions, heating the mixture to a gentle boil with stirring. Continue adding the hot solvent just until all the solid has dissolved. Note: Using the minimum amount of hot solvent is crucial for maximizing yield.[6]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat source and add a very small amount of activated charcoal. Re-heat to boiling for 2-5 minutes.

  • Hot Filtration: To remove insoluble impurities (and charcoal, if used), perform a gravity filtration of the hot solution into a pre-warmed clean flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[7]

  • Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter, followed by drying in a vacuum oven.

Diagram: Purification Workflow

PurificationWorkflow cluster_prep Initial Assessment & Prep cluster_purification Purification Route cluster_analysis Analysis & Final Product Crude Crude Product Test Small-Scale Solvent Screening Crude->Test ~20mg sample Recryst Recrystallization (Chosen Solvent) Test->Recryst Good solubility differential found AcidBase Acid-Base Precipitation Test->AcidBase High polarity/ Neutral impurities FilterDry Filter & Dry Crystals Recryst->FilterDry AcidBase->FilterDry Collect Precipitate Analysis Purity Check (TLC, mp, NMR) FilterDry->Analysis Analysis->Recryst Purity insufficient Pure Pure Product Analysis->Pure Purity >99%

Caption: Decision workflow for the purification of the target compound.

References

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US8492583B2 - Process for purification of aromatic carboxylic acids.
  • White, J. F. (1997). Process for the purification of aromatic polycarboxylic acids. Semantic Scholar. Retrieved from [Link]

  • Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. University of Colorado Boulder. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Chempedia. (n.d.). Purification of Aniline. LookChem. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization1. Retrieved from [Link]

  • European Patent Office. (n.d.). EP3089957B1 - Purification of aromatic carboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). EP3478653B1 - Method for the preparation of aniline or an aniline derivative.
  • ResearchGate. (n.d.). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • KIT. (n.d.). Characterization and crystallization of chiral aromatic amino acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). Retrieved from [Link]

  • University Name. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • HBCSE. (n.d.). Recrystallization. Retrieved from [Link]

  • KIT. (n.d.). INVESTIGATIONS ON THE SEPARATING CHARACTERISTICS OF DIFFERENT CRYSTALLINE AMINO ACID SYSTEMS. Retrieved from [Link]

  • ACS Publications. (2025). Aromatic Amino Acid Crystal Growth Assisted by a Very Weak DC Field without a Precipitant. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Zwitterion. Retrieved from [Link]

  • ACS Publications. (2016). Zwitterionic Cocrystals of Flavonoids and Proline: Solid-State Characterization, Pharmaceutical Properties, and Pharmacokinetic Performance. Crystal Growth & Design. Retrieved from [Link]

  • ResearchGate. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. PMC. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid vs. Non-Fluorinated Benzodioxole Analogs: A Structural and Metabolic Comparison Guide

Executive Summary In modern rational drug design, the metabolic stability of a foundational building block dictates the clinical viability of the final Active Pharmaceutical Ingredient (API). 6-Amino-2,2-difluoro-1,3-ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the metabolic stability of a foundational building block dictates the clinical viability of the final Active Pharmaceutical Ingredient (API). 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid (CAS: 1174541-27-5) is a highly specialized, bifunctional fluorinated scaffold used to synthesize complex heterocycles[1]. This guide provides an objective, data-driven comparison between this gem-difluoro substituted scaffold and its non-fluorinated 1,3-benzodioxole counterpart, focusing on the mitigation of Cytochrome P450 (CYP450) mediated toxicity.

Structural Rationale: The Mechanistic Flaw of 1,3-Benzodioxole

The non-fluorinated 1,3-benzodioxole (methylenedioxyphenyl) motif is a well-documented structural alert in pharmacology[2]. While it provides excellent lipophilic and steric properties for target binding, it acts as a "Trojan Horse" within the hepatic clearance system.

The Causality of Toxicity: When a non-fluorinated benzodioxole enters the CYP450 active site (predominantly CYP3A4 and CYP2D6), the enzyme's highly reactive iron-oxo species (Compound I) abstracts a hydrogen atom from the vulnerable methylene carbon[3]. This demethylenation process cleaves the dioxole ring, generating a highly reactive carbene intermediate or yielding a catechol[4]. The catechol rapidly oxidizes in the presence of molecular oxygen to form an electrophilic ortho-quinone[4].

Because this reactive electrophile is generated within the enzyme's active site, it does not escape. Instead, it covalently binds to nucleophilic amino acid residues on the apoprotein or directly coordinates with the heme iron[3]. This phenomenon, known as Mechanism-Based Inactivation (MBI) , irreversibly destroys the enzyme, leading to severe non-linear pharmacokinetics, drug-drug interactions (DDIs), and idiosyncratic hepatotoxicity (as historically observed with the kinase inhibitor saracatinib and the antidepressant paroxetine)[2][4][5].

The Fluorine Advantage: 2,2-Difluoro-1,3-Benzodioxole

To salvage the favorable binding properties of the benzodioxole ring while eliminating its metabolic liability, medicinal chemists employ a bioisosteric replacement: substituting the two methylene protons with fluorine atoms[6].

The Causality of Stability: The incorporation of the gem-difluoro group in 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid fundamentally alters the molecule's electronics and thermodynamics[6].

  • Bond Dissociation Energy: The C-F bond is significantly stronger (~105 kcal/mol) than the C-H bond (~98 kcal/mol), creating an insurmountable thermodynamic barrier for CYP450-mediated hydrogen abstraction[7].

  • Electronic Shielding: Fluorine is the most electronegative element. Its strong electron-withdrawing effect drastically reduces the electron density on the adjacent oxygen atoms, further deactivating the ring against oxidative attack[8].

As a result, the fluorinated analog completely resists ring cleavage, bypassing the ortho-quinone toxicity pathway and ensuring predictable, safe clearance[6][8].

Visualization: Divergent Metabolic Pathways

MetabolicFate cluster_0 Non-Fluorinated 1,3-Benzodioxole cluster_1 2,2-Difluoro-1,3-Benzodioxole A1 1,3-Benzodioxole Derivative A2 CYP450 Oxidation (C-H Abstraction) A1->A2 A3 Carbene / Catechol Intermediate A2->A3 Demethylenation A4 Ortho-Quinone (Electrophile) A3->A4 Oxidation A5 Mechanism-Based Inactivation (MBI) A4->A5 Covalent Binding B1 6-Amino-2,2-difluoro- benzodioxole derivative B2 CYP450 Active Site (C-F Bond Resistance) B1->B2 B3 Metabolically Stable (No Ring Cleavage) B2->B3 Blocked Oxidation

Fig 1. Divergent metabolic pathways of non-fluorinated vs. 2,2-difluoro-1,3-benzodioxole scaffolds.

Quantitative Performance Comparison

The following table summarizes the representative physicochemical and pharmacokinetic shifts observed when transitioning a lead compound from a standard benzodioxole to a 2,2-difluoro-benzodioxole scaffold.

ParameterNon-Fluorinated 1,3-Benzodioxole2,2-Difluoro-1,3-BenzodioxoleImpact on Drug Design
C-X Bond Dissociation Energy ~98 kcal/mol (C-H)~105 kcal/mol (C-F)Prevents CYP450-mediated abstraction.
CYP3A4 Time-Dependent Inhibition (IC50 Shift) High Risk (Shift > 5.0x)Safe (Shift < 1.5x)Eliminates irreversible enzyme destruction and DDI risk.
Lipophilicity ( Δ LogP) Baseline+0.5 to +1.0Enhances membrane permeability and passive cellular uptake.
Primary Metabolic Fate Ring cleavage Reactive QuinonePhase II Conjugation (Glucuronidation)Shifts clearance to safer, predictable pathways.
Glutathione (GSH) Adducts High (indicates electrophilic stress)Below Limit of QuantitationConfirms absence of toxic reactive metabolites.

Experimental Protocols: Validating Metabolic Stability

To objectively prove the superiority of the fluorinated scaffold, researchers must employ self-validating in vitro assay systems. The following protocols isolate metabolism-dependent toxicity from standard reversible inhibition.

Protocol A: CYP450 Time-Dependent Inhibition (TDI) Assay (IC50 Shift Method)

This assay determines if a compound destroys the enzyme over time (MBI).

  • Self-Validation Mechanism: By comparing an incubation with NADPH (metabolism active) against one without NADPH (metabolism inactive), the assay isolates toxicity caused strictly by the generation of reactive metabolites. Furthermore, diluting the mixture before adding the probe substrate ensures that any observed inhibition is due to irreversible covalent binding, not reversible competition.

Step-by-Step Workflow:

  • Preparation: Prepare a primary incubation mixture containing Human Liver Microsomes (HLM, 1.0 mg/mL protein) and the test compound (at varying concentrations: 0.1 to 50 µM) in potassium phosphate buffer (pH 7.4).

  • Pre-Incubation (The Shift): Split the mixture into two arms. Add NADPH (1 mM) to Arm A, and an equivalent volume of buffer to Arm B (Control). Incubate both at 37°C for 30 minutes. Causality: This allows time for the non-fluorinated compound to be converted into the reactive ortho-quinone and bind to the enzyme.

  • Dilution & Probe Addition: Transfer an aliquot from the primary incubation and dilute it 1:10 into a secondary incubation mixture containing a CYP-specific probe substrate (e.g., Midazolam for CYP3A4) and fresh NADPH. Incubate for 10 minutes.

  • Quenching: Stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly denatures the proteins, halting metabolism and precipitating the matrix for clean analysis.

  • Analysis: Centrifuge at 4000 rpm for 15 min. Analyze the supernatant via LC-MS/MS to quantify the formation of the probe metabolite (e.g., 1'-hydroxymidazolam).

  • Data Interpretation: Calculate the IC50 for both arms. An IC50 shift ratio ( IC50−NADPH​/IC50+NADPH​ ) greater than 1.5 indicates Mechanism-Based Inactivation. The 2,2-difluoro analog will show a ratio of ~1.0, proving safety.

Visualization: TDI Assay Workflow

TDI_Workflow Step1 Prepare Human Liver Microsomes (HLM) + Test Compound Step2 Pre-incubation Phase (30 min at 37°C) Step1->Step2 Split1 Minus NADPH (Control / No Metabolism) Step2->Split1 Split2 Plus NADPH (Metabolism Active) Step2->Split2 Step3 Dilution (1:10) into Secondary Incubation + CYP-specific Probe Substrate Split1->Step3 Split2->Step3 Step4 Quench with Cold Acetonitrile + Internal Standard Step3->Step4 Step5 LC-MS/MS Analysis (Measure Probe Metabolite) Step4->Step5 Step6 Calculate IC50 Shift (Shift > 1.5x indicates MBI) Step5->Step6

Fig 2. CYP450 Time-Dependent Inhibition (TDI) assay workflow isolating metabolism-dependent MBI.

Protocol B: Glutathione (GSH) Trapping Assay

To definitively prove that the non-fluorinated scaffold generates electrophiles while the fluorinated scaffold does not, a GSH trapping assay is utilized.

  • Incubate the test compound (10 µM) with HLM (1 mg/mL), NADPH (1 mM), and Glutathione (5 mM) for 60 minutes at 37°C.

  • Quench with cold acetonitrile and centrifuge.

  • Perform a precursor ion scan via LC-MS/MS (monitoring for the neutral loss of 129 Da, characteristic of GSH adducts).

  • Result: The non-fluorinated benzodioxole will yield a distinct GSH-adduct mass peak (indicating the trapped ortho-quinone)[4][5]. The 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid derivative will show a clean chromatogram, validating its structural integrity.

Conclusion

For drug development professionals synthesizing novel heterocycles, the choice of starting materials is critical. While non-fluorinated benzodioxoles offer rapid synthetic access, they introduce severe late-stage attrition risks due to CYP450 Mechanism-Based Inactivation. By utilizing 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid , researchers leverage the steric benefits of the dioxole ring while utilizing the thermodynamic strength of the C-F bond to engineer inherently safe, metabolically stable therapeutics.

Sources

Comparative

A Comparative Guide to the LC-MS Validation of 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic Acid and its Intermediates

In the landscape of modern drug development, the purity and characterization of synthetic intermediates are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug development, the purity and characterization of synthetic intermediates are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the validation of 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid, a key building block in the synthesis of various novel therapeutic agents. Our focus will be on the gold standard, Liquid Chromatography-Mass Spectrometry (LC-MS), while also providing a critical evaluation of alternative techniques. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical protocols.

The Critical Role of 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid

6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid (CAS No: 1174541-27-5, Molecular Formula: C8H5F2NO4) is a structurally complex molecule whose precise quantification and impurity profiling are essential.[1] The presence of a difluorinated benzodioxole ring, a carboxylic acid, and an aromatic amine moiety presents unique challenges and opportunities for analytical method development. The fluorinated nature of the molecule can significantly impact its chemical properties and metabolic stability, making its intermediates of great interest in medicinal chemistry.[2]

Primary Recommended Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the definitive validation of 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid, a reverse-phase Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS) is the method of choice.[3][4][5] This approach offers unparalleled sensitivity and selectivity, which are crucial for detecting trace-level impurities and degradation products.[3]

Causality Behind Experimental Choices:
  • Reverse-Phase Chromatography (C18 Column): The analyte possesses both polar (amine, carboxylic acid) and non-polar (benzodioxole ring) characteristics, making a C18 stationary phase an ideal starting point for achieving good retention and separation from potential impurities.

  • Acidified Mobile Phase: The use of a mobile phase containing a small percentage of formic or acetic acid (e.g., 0.1%) serves a dual purpose. It protonates the carboxylic acid and amine groups, leading to more consistent retention times and improved peak shape.[6] Furthermore, it facilitates efficient ionization in the mass spectrometer source.

  • Tandem Mass Spectrometry (MS/MS): The complexity of the sample matrix in intermediate stages of synthesis necessitates the high selectivity of MS/MS. By selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for characteristic product ions, chemical noise is significantly reduced, allowing for accurate quantification even in the presence of co-eluting impurities.[7]

Experimental Workflow for LC-MS/MS Validation

LC-MS_Validation_Workflow cluster_Prep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Processing & Validation Sample Weigh Intermediate Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolve Filter Filter through 0.22 µm Syringe Filter Dissolve->Filter Inject Inject onto UPLC System Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem MS Detection (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Linearity) Integrate->Calibrate Validate Validation Parameter Assessment (Accuracy, Precision, LOQ) Calibrate->Validate Report Generate Report Validate->Report

Caption: Workflow for the LC-MS/MS validation of 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid.

Detailed LC-MS/MS Protocol:
  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

    • Accurately weigh the intermediate sample and dissolve it in the same diluent as the standards to a known concentration.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Precursor Ion (Q1): m/z 216.0

    • Product Ions (Q3): Monitor two to three specific fragment ions for confirmation and quantification.

    • Collision Energy: Optimize for the specific instrument and transitions.

  • Validation Parameters:

    • The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10]

    • Specificity: Demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present.

    • Linearity: Assess the linear relationship between concentration and response over a defined range.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

    • Accuracy and Precision: Evaluate the closeness of the measured value to the true value and the degree of scatter between a series of measurements.

    • Robustness: Assess the reliability of the method with respect to deliberate variations in method parameters.[11]

Comparison with Alternative Analytical Methodologies

While LC-MS/MS is the preferred method, other techniques can be employed depending on the specific requirements of the analysis, available instrumentation, and the stage of drug development.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective technique than LC-MS.[12] For an aromatic compound like 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid, UV detection is a viable option.

  • Advantages:

    • Lower instrumentation and operational costs.

    • Simpler method development and operation.

  • Disadvantages:

    • Significantly lower sensitivity and selectivity compared to LC-MS.

    • Susceptible to interference from co-eluting impurities that also absorb UV light.

    • Provides no mass information, making peak identification reliant solely on retention time.

Applicability: Best suited for the analysis of the main component in relatively pure samples or for in-process controls where high sensitivity is not required.[13]

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of the analyte (a carboxylic acid and an amine), direct analysis by GC-MS is not feasible.[14] Derivatization is a mandatory step to increase volatility and thermal stability.[15][16]

  • Derivatization: The carboxylic acid and amine groups can be derivatized, for example, through silylation (e.g., with BSTFA) or esterification followed by acylation.[15][17]

  • Advantages:

    • High chromatographic resolution.

    • Provides structural information from electron ionization (EI) fragmentation patterns.

  • Disadvantages:

    • Derivatization adds complexity, time, and potential for side reactions and incomplete derivatization.

    • Not suitable for thermally labile impurities.

Applicability: Can be considered for specific impurity identification if the impurities are amenable to derivatization and GC analysis.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself, instead using a certified internal standard.[18][19][20]

  • Advantages:

    • Highly accurate and precise, with traceability to SI units.[20]

    • Non-destructive, allowing for sample recovery.[20]

    • Provides rich structural information, confirming the identity of the analyte simultaneously with quantification.

  • Disadvantages:

    • Lower sensitivity compared to chromatographic methods.

    • Requires a higher concentration of the analyte.

    • Can be complex to set up and requires specialized expertise.[18]

Applicability: Excellent for the certification of reference standards and for the precise assay of the main component in bulk material.[21]

Performance Comparison Summary

ParameterLC-MS/MSHPLC-UVGC-MS (with Derivatization)qNMR
Selectivity ExcellentModerateGood to ExcellentExcellent
Sensitivity (LOQ) Low ng/mL to pg/mLHigh ng/mL to µg/mLLow to mid ng/mLHigh µg/mL to mg/mL
Throughput HighHighModerateLow
Quantitative Accuracy ExcellentGoodGoodExcellent (Primary Method)
Structural Information Good (MS/MS)NoneExcellent (EI Spectra)Excellent (NMR Spectra)
Cost & Complexity HighLowModerateHigh
Primary Application Trace impurity analysis, quantification in complex matricesRoutine purity checks, main component assayVolatile impurity analysis, structural elucidationReference standard certification, absolute quantification

Decision Logic for Method Selection

The choice of analytical technique should be guided by the specific goals of the analysis. The following decision tree illustrates a logical approach to selecting the most appropriate method.

Method_Selection_Logic cluster_Goals cluster_Methods Start What is the Analytical Goal? Trace_Impurity Trace Impurity Quantification (<0.1%)? Start->Trace_Impurity Routine_Purity Routine Purity Check (>95%)? Start->Routine_Purity Certify_Standard Certify Reference Standard? Start->Certify_Standard Identify_Unknown Identify Unknown Impurity? Start->Identify_Unknown LCMS Use LC-MS/MS Trace_Impurity->LCMS Yes HPLC Use HPLC-UV Routine_Purity->HPLC Yes qNMR Use qNMR Certify_Standard->qNMR Yes Identify_Unknown->LCMS Primary GCMS Consider GC-MS (with derivatization) Identify_Unknown->GCMS Secondary

Caption: Decision tree for selecting an analytical method based on the intended purpose.

Conclusion

The validation of 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid and its intermediates is a critical step in the pharmaceutical development pipeline. While several analytical techniques can be employed, LC-MS/MS stands out as the most robust, sensitive, and selective method for comprehensive validation, particularly for the quantification of trace impurities. HPLC-UV offers a cost-effective alternative for routine purity assessments of the main component. GC-MS, although requiring derivatization, can be a useful tool for the identification of specific volatile or semi-volatile impurities. Finally, qNMR serves as an indispensable primary method for the certification of reference standards, providing the highest level of accuracy for absolute quantification. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, is essential for selecting the most appropriate method to ensure the quality and integrity of the final API. All validation activities should be performed in accordance with regulatory guidelines such as ICH Q2(R1) to ensure data integrity and compliance.[22][23][24][25]

References

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Validation

A Comparative Benchmarking Guide: 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid versus Standard Carboxylic Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides an in-depth comparative analysis of 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid, a molecule of increasing interest, against two ubiquitous carboxylic acids in drug design and biological systems: benzoic acid and acetic acid.

This document moves beyond a simple cataloging of properties, offering a rationale for experimental choices and a framework for researchers to contextualize the potential advantages of this fluorinated benzodioxole scaffold. The insights herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions in the selection and application of carboxylic acid-containing fragments in their discovery pipelines.

The Strategic Advantage of Fluorination and the Benzodioxole Scaffold

The unique chemical architecture of 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid offers several potential advantages over simpler carboxylic acids. The strategic incorporation of fluorine, particularly as a gem-difluoro group, is a well-established strategy in medicinal chemistry to modulate key drug-like properties.[1][2] The difluoromethylenoxy bridge of the benzodioxole moiety can act as a bioisostere for other functional groups, potentially improving metabolic stability and target engagement.[3] Furthermore, the benzodioxole ring system itself is found in numerous bioactive natural products and approved drugs, recognized for its favorable bioavailability and generally low cytotoxicity.[4] The addition of an amino group provides a handle for further chemical modification and can influence the molecule's overall polarity and target interactions.

Comparative Physicochemical Properties

A molecule's fundamental physicochemical properties, such as its acidity (pKa) and lipophilicity (LogP), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparative summary of these properties for 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid and our standard benchmarks.

Property6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid (Predicted)Benzoic Acid (Experimental)Acetic Acid (Experimental)
pKa ~3.54.20[6][7]4.76[5][8]
LogP ~1.81.87[7]-0.17[5]

Expert Insights on the Data:

The predicted lower pKa of 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid compared to benzoic and acetic acid is a direct consequence of the strong electron-withdrawing inductive effect of the two fluorine atoms.[9] This increased acidity can have profound implications for its ionization state at physiological pH, influencing its solubility, membrane permeability, and interactions with biological targets.

The predicted LogP value suggests a moderate lipophilicity, comparable to benzoic acid. This is a crucial parameter for balancing aqueous solubility and membrane permeability, a key consideration in drug design. The presence of both the lipophilic benzodioxole core and the polar amino and carboxylic acid groups contributes to this balanced profile.

Experimental Protocols for Benchmarking

To ensure scientific rigor and enable researchers to validate these properties in their own laboratories, detailed, step-by-step protocols for key benchmarking experiments are provided below. These protocols are designed to be self-validating systems, incorporating controls and clear data analysis steps.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate and reliable method for determining the pKa of a compound.[10] It directly measures the pH change of a solution upon the addition of a titrant, allowing for the precise identification of the half-equivalence point, where pH equals pKa.

Experimental Workflow:

Caption: Workflow for LogP determination by the shake-flask method.

Detailed Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing them to separate overnight.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning:

    • In a suitable vessel, combine a known volume of the pre-saturated n-octanol and pre-saturated water.

    • Add a small aliquot of the compound's stock solution.

    • Shake the mixture at a constant temperature for a sufficient time to reach equilibrium (this can range from 1 to 24 hours). [11]4. Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P. [12]

Benchmarking Metabolic Stability in vitro

Rationale: Assessing a compound's susceptibility to metabolism is a critical step in drug discovery. The in vitro liver microsomal stability assay is a widely used method to evaluate Phase I metabolism, which is a primary route of clearance for many drugs. [13] Experimental Workflow:

Caption: Workflow for in vitro metabolic stability assay.

Detailed Methodology:

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat) and the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.4). Pre-incubate the mixture at 37°C. [13]2. Reaction Initiation: Start the metabolic reaction by adding a solution of the cofactor NADPH. [13]3. Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the enzymatic reaction. [13]4. Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • The half-life (t½) is calculated as 0.693/k.

    • The intrinsic clearance (CLint) can then be calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).

Expected Outcomes and Mechanistic Insights:

  • 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid: The gem-difluoro group is expected to block potential sites of oxidative metabolism, potentially leading to increased metabolic stability compared to non-fluorinated analogs. [14][15]The benzodioxole ring itself can be a target for metabolism, but the difluorination may hinder this.

  • Benzoic Acid: In humans, benzoic acid is primarily metabolized in the liver mitochondria via conjugation with glycine to form hippuric acid, which is then excreted. [10][16]* Acetic Acid: Acetic acid is a natural metabolic intermediate and is readily converted to acetyl-CoA, which enters central metabolic pathways like the Krebs cycle. [17][18]

Assessing Membrane Permeability: The PAMPA Assay

Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay used to predict passive membrane permeability. [5][19]It provides a good indication of a compound's ability to cross the intestinal barrier.

Experimental Workflow:

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Methodology:

  • Membrane Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1% lecithin in dodecane). [19]2. Plate Loading:

    • Add buffer (e.g., PBS, pH 7.4) to the wells of a 96-well acceptor plate.

    • Add a solution of the test compound to the wells of the lipid-coated donor plate. [19]3. Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich." Incubate this assembly for a set period (e.g., 10-20 hours) to allow the compound to diffuse across the artificial membrane. [19]4. Quantification: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like HPLC-MS.

  • Calculation: The permeability coefficient (Pe) is calculated using a specific equation that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the filter area, and the incubation time.

Conclusion and Future Directions

This guide provides a comprehensive framework for benchmarking 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid against standard carboxylic acids. The unique structural features of this molecule—namely the gem-difluoro group and the benzodioxole scaffold—suggest a promising profile of increased metabolic stability and balanced lipophilicity, making it an attractive building block for drug discovery.

The provided experimental protocols offer a robust methodology for researchers to generate their own comparative data, enabling a data-driven approach to lead optimization. While in silico predictions provide valuable initial insights, experimental validation remains the cornerstone of rigorous scientific investigation. Future studies should focus on obtaining empirical data for 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid and its derivatives to fully elucidate their potential in developing next-generation therapeutics.

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  • Metabolism of benzene in human liver microsomes: individual variations in relation to CYP2E1 expression. (n.d.). PubMed. Retrieved March 25, 2026, from [Link]

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Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid

Advanced Laboratory Safety & Operational Guide: Handling 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid As a Senior Application Scientist, my goal is to provide you with more than just a safety data sheet. To en...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety & Operational Guide: Handling 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid

As a Senior Application Scientist, my goal is to provide you with more than just a safety data sheet. To ensure the integrity of your research and the safety of your personnel, this guide delivers a self-validating, scientifically grounded protocol for handling 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid (CAS: 1174541-27-5) . This compound is a critical building block in the synthesis of advanced pharmaceutical intermediates, but its unique structural features require a highly specific, causality-driven approach to Personal Protective Equipment (PPE) and operational logistics.

Mechanistic Risk Assessment: The Causality of Hazard

To design an effective PPE strategy, we must first understand the molecular behavior of the compound and why standard laboratory precautions may fail. The hazards of 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid stem from three synergistic structural features:

  • Lipophilic Permeability (The Fluorine Effect): The 2,2-difluoro-1,3-benzodioxole moiety significantly increases the lipophilicity of the molecule compared to non-fluorinated analogs. This enhances its ability to bypass the stratum corneum (the skin's primary barrier), making dermal exposure a critical vector for systemic toxicity.

  • Aromatic Amine Reactivity: The 6-amino group (an aniline derivative) introduces the risk of methemoglobinemia and skin sensitization upon prolonged contact. Aromatic amines are notorious for rapid dermal absorption, especially when dissolved in carrier solvents.

  • Acidic Irritation: The carboxylic acid functional group acts as a localized irritant, responsible for the compound's GHS classifications for Skin Irritation (Category 2) and Eye Irritation (Category 2A)[1].

Because of these features, this compound is classified under Acute Toxicity Category 4 (Oral, Dermal, Inhalation) [2].

Quantitative Hazard & PPE Data Summary

The following table summarizes the quantitative hazard classifications and the corresponding engineering controls required to mitigate them.

Hazard ClassificationGHS CodeExposure RouteSeverityRequired PPE / Engineering Control
Acute Toxicity H302, H312, H332Oral, Dermal, InhalationCategory 4Fume Hood (>100 fpm), Specialized Gloves
Skin Irritation H315Dermal ContactCategory 2Double-gloving, FR Lab Coat with knit cuffs
Eye Irritation H319OcularCategory 2ATight-fitting Chemical Splash Goggles
STOT SE H335, H336RespiratoryCategory 3P100/OV Respirator (if handled outside hood)

Tiered PPE Strategy & Selection Rationale

A self-validating safety protocol requires that every piece of equipment is chosen based on the specific physical state of the chemical during your workflow.

  • Dermal Protection (The Carrier Solvent Effect):

    • Handling Dry Solid: Use double-layered heavy-duty nitrile gloves (minimum thickness: 0.11 mm inner, 0.4 mm outer). Nitrile provides excellent resistance to solid particulate penetration. Validation step: Always perform the "inflation test" (trapping air in the glove and squeezing) to check for pinhole leaks before donning.

    • Handling in Solution: When the compound is dissolved in polar aprotic solvents commonly used in API coupling reactions (e.g., DMF, DMSO, or NMP), nitrile gloves will fail rapidly. The solvent acts as a permeation enhancer, driving the fluorinated API directly through the glove matrix. In these scenarios, Butyl rubber or Silver Shield/4H laminate gloves are strictly required.

  • Respiratory Protection: All open handling must occur within a certified chemical fume hood. Validation step: Verify an inward face velocity of >100 feet per minute (fpm) using a digital monitor or a simple tissue-flutter test before opening the container. If bulk powder transfer is required outside a hood, a half-face elastomeric respirator equipped with P100 particulate filters is mandatory [2].

  • Ocular Protection: Standard safety glasses are insufficient. Chemical splash goggles are required due to the severe eye irritation risk (H319).

Operational Workflow: Step-by-Step Handling Protocol

HandlingWorkflow Start Pre-Operation: Verify Fume Hood Airflow (>100 fpm) & Don Appropriate PPE Weigh Weighing: Use Anti-Static Weigh Boat Inside Enclosure Start->Weigh Transfer Transfer: Closed-System Transfer or Sealed Vials Weigh->Transfer React Reaction Setup: Dissolve in Solvent (e.g., DMF/DMSO) Under Inert Atmosphere Transfer->React Decon Post-Operation: Decontaminate Surfaces & Doff PPE React->Decon

Figure 1: Step-by-step operational workflow for handling the fluorinated benzodioxole.

Methodology:

  • Preparation: Engage fume hood exhaust and validate airflow. Clear the workspace of incompatible materials (strong oxidizers, strong bases).

  • Weighing: The fluorinated nature of the powder can cause static cling, increasing inhalation risks. Use anti-static weigh boats or neutralize the static charge using an ionizing bar to prevent aerosolization of the toxic dust.

  • Transfer: Utilize closed-system transfers. If transferring to a round-bottom flask, use a wide-bore powder funnel to prevent dusting the ground glass joints, which can lead to exposure during joint cleaning.

  • Reaction Setup: When adding carrier solvents, do so slowly under an inert atmosphere (N2 or Argon) to minimize exothermic degradation and solvent splashing.

  • Decontamination: Wipe down all spatulas, balances, and hood surfaces with an isopropanol-soaked, lint-free wipe. Dispose of the wipe immediately in a sealed hazardous waste bag.

Spill Response & Waste Disposal Plan

In the event of a breach in containment, follow this logic-driven response plan to prevent systemic exposure [3].

SpillResponse Detect Spill Detected Assess Assess Spill State (Solid vs. Solution) Detect->Assess Solid Solid Spill (<50g) Assess->Solid Liquid Solution Spill (e.g., in DMF/DMSO) Assess->Liquid CleanSolid Dampen with Water/IPA Sweep with Non-Sparking Tools Solid->CleanSolid CleanLiquid Absorb with Inert Material (Vermiculite/Sand) Liquid->CleanLiquid Dispose Transfer to Hazardous Waste Label: Fluorinated Organics CleanSolid->Dispose CleanLiquid->Dispose

Figure 2: Decision tree and procedural logic for spill response and decontamination.

Methodology:

  • Solid Spills (<50g): Never dry sweep. Dry sweeping aerosolizes the hazardous amine. Lightly dampen the spill with water or isopropanol to bind the powder, then sweep using non-sparking tools into a highly visible, sealable hazardous waste container.

  • Solution Spills: If the compound is spilled while dissolved in a solvent, immediately deploy inert absorbent materials (e.g., vermiculite or universal spill pads). Do not use combustible absorbents like sawdust, as the carboxylic acid may react.

  • Waste Disposal: Collect all contaminated PPE, wipes, and absorbents. Label clearly as "Hazardous Waste: Fluorinated Aromatic Amine / Carboxylic Acid." Route for high-temperature commercial incineration. Do not mix with strong oxidizing agents in the waste carboy.

References

  • NextSDS: 6-amino-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid — Chemical Substance Information. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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